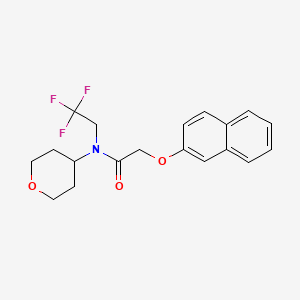

2-(naphthalen-2-yloxy)-N-(oxan-4-yl)-N-(2,2,2-trifluoroethyl)acetamide

Description

2-(Naphthalen-2-yloxy)-N-(oxan-4-yl)-N-(2,2,2-trifluoroethyl)acetamide is a synthetic acetamide derivative characterized by a naphthalene ether moiety and a dual substitution on the acetamide nitrogen. This compound shares structural motifs with bioactive molecules targeting enzymes or receptors, such as EPAC1 agonists and cytotoxic agents . Its trifluoroethyl group enhances metabolic stability and lipophilicity, a feature common in CNS-active and anticancer compounds .

Properties

IUPAC Name |

2-naphthalen-2-yloxy-N-(oxan-4-yl)-N-(2,2,2-trifluoroethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20F3NO3/c20-19(21,22)13-23(16-7-9-25-10-8-16)18(24)12-26-17-6-5-14-3-1-2-4-15(14)11-17/h1-6,11,16H,7-10,12-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMOVWGIYPFTOGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1N(CC(F)(F)F)C(=O)COC2=CC3=CC=CC=C3C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20F3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(Naphthalen-2-yloxy)-N-(oxan-4-yl)-N-(2,2,2-trifluoroethyl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula: and a molecular weight of approximately 367.368 g/mol. Its structural features include a naphthalene moiety, an oxane ring, and a trifluoroethyl group, which are believed to contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves several steps:

- Preparation of Naphthalen-2-yloxy Intermediate : This is achieved through a nucleophilic substitution reaction.

- Formation of the Oxane Derivative : The oxane ring is synthesized from appropriate precursors under controlled conditions.

- Final Coupling Reaction : The final compound is obtained by coupling the naphthalenic and oxane components with the trifluoroethyl acetamide group.

Anticancer Activity

Research indicates that derivatives of naphthalene compounds exhibit significant anticancer properties. For instance, studies have shown that related naphthalene-based compounds can inhibit cell proliferation in various cancer cell lines, including nasopharyngeal carcinoma (NPC-TW01), with IC50 values as low as 0.6 μM .

| Cell Line | IC50 (μM) | Mechanism |

|---|---|---|

| NPC-TW01 | 0.6 | Alteration of cell cycle distribution |

| Lung Carcinoma | Varies | Induction of apoptosis |

| Hepatoma | Varies | Inhibition of specific signaling pathways |

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties against various bacterial strains. In vitro studies demonstrate that certain naphthalene derivatives possess broad-spectrum antibacterial activity, particularly against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus.

The mechanism by which this compound exerts its biological effects is hypothesized to involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation or bacterial growth.

- Cell Cycle Modulation : It alters the distribution of cells in various phases of the cell cycle, particularly causing accumulation in the S phase.

- Signal Transduction Pathways : It may interfere with signaling pathways critical for cell survival and proliferation.

Case Studies

- Antiproliferative Studies : A study on NPC-TW01 cells revealed that treatment with related naphthalene compounds resulted in significant inhibition of cell division and induced apoptosis in a concentration-dependent manner .

- Antimicrobial Efficacy : Research evaluating the antibacterial activity showed that compounds similar to this compound exhibited varying degrees of inhibition against both Gram-positive and Gram-negative bacteria .

Scientific Research Applications

The compound 2-(naphthalen-2-yloxy)-N-(oxan-4-yl)-N-(2,2,2-trifluoroethyl)acetamide is a synthetic organic compound that has garnered attention in various scientific fields, particularly in medicinal chemistry and pharmacology. This article provides a detailed overview of its applications based on current research findings.

Medicinal Chemistry

The compound has been studied for its potential therapeutic effects, particularly as a drug candidate in treating various diseases. Research indicates that its structural components contribute to biological activity:

- Antitumor Activity : Studies have shown that compounds with naphthalene moieties exhibit significant antitumor properties. The trifluoroethyl group enhances lipophilicity, potentially improving bioavailability and efficacy against cancer cells .

- Antimicrobial Properties : The naphthalene derivative has demonstrated antimicrobial activity against several bacterial strains, making it a candidate for developing new antibiotics .

Neuropharmacology

Research into neuropharmacological applications suggests that the compound may influence neurotransmitter systems:

- CNS Activity : Preliminary studies indicate potential effects on the central nervous system, possibly acting as a modulator for neurotransmitter receptors. This could have implications for treating neurological disorders .

Drug Development

The compound's unique structure allows it to serve as a lead compound in drug development:

- Structure-Activity Relationship (SAR) : Investigations into the SAR of similar compounds have highlighted how modifications to the naphthalene and oxane structures can lead to enhanced biological activity. This could guide future synthetic efforts to optimize efficacy and reduce toxicity .

Synthesis and Formulation

The synthesis of this compound involves several steps that can be optimized for scalability in pharmaceutical manufacturing:

- Synthetic Pathways : Various synthetic routes have been explored, including the use of microwave-assisted synthesis to improve yield and purity .

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry reported on the synthesis of this compound and its derivatives, evaluating their cytotoxicity against multiple cancer cell lines. Results indicated that specific structural modifications significantly increased anticancer potency compared to standard treatments .

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial properties, researchers tested the compound against Gram-positive and Gram-negative bacteria. The findings revealed a notable inhibition zone, suggesting potential use as a novel antibiotic agent .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-(naphthalen-2-yloxy)-N-(oxan-4-yl)-N-(2,2,2-trifluoroethyl)acetamide with structurally related acetamides, focusing on substituents, biological activity, and physicochemical properties:

Key Observations:

Substituent Effects on Bioactivity: The morpholinoethyl derivative () exhibits significant cytotoxicity, likely due to improved cellular uptake from the polar morpholine group. In contrast, the oxan-4-yl and trifluoroethyl groups in the target compound may enhance blood-brain barrier penetration . Sulfonamide-substituted analogs (e.g., I178) show partial agonism for EPAC1, suggesting that nitrogen substituents critically influence target selectivity .

Structural vs. Functional Relationships: Naphthalen-1-yloxy vs. naphthalen-2-yloxy: The position of the naphthyl ether affects steric interactions. Trifluoroethyl vs. Morpholinoethyl: The trifluoroethyl group increases lipophilicity (logD ~3.5) compared to morpholinoethyl (logD ~2.5), which may improve membrane permeability but reduce aqueous solubility .

Synthetic Accessibility :

- The target compound’s synthesis likely involves a Cu(I)-catalyzed azide-alkyne cycloaddition (click chemistry) for triazole-containing analogs () or nucleophilic substitution for ether formation (). However, the oxan-4-yl group may require orthogonal protection-deprotection strategies.

Cytotoxicity vs. Selectivity: While the morpholinoethyl analog () shows potent cytotoxicity, its non-selective mechanism contrasts with sulfonamide-based analogs (), which target specific enzymes like EPAC1. The trifluoroethyl-oxan-4-yl combination may balance potency and selectivity.

Research Findings and Implications

- Cytotoxicity: The morpholinoethyl analog’s IC₅₀ of 3.16 µM against HeLa cells suggests that naphthalenyloxy acetamides are promising anticancer scaffolds. Structural optimization (e.g., trifluoroethyl substitution) could mitigate off-target effects .

- EPAC1 Modulation : Sulfonamide-substituted derivatives () demonstrate the role of nitrogen substituents in modulating cAMP-dependent pathways, relevant for cardiovascular and metabolic diseases.

- Computational Predictions : logD and pKa values () indicate that the target compound’s trifluoroethyl group enhances bioavailability, making it suitable for in vivo studies.

Q & A

Q. Table 1. Comparative Reactivity of Alkylating Agents

| Reagent | Yield (%) | Side Products (%) | Conditions | Reference |

|---|---|---|---|---|

| Propargyl bromide | 62 | 15 (O-alkylation) | DMF, K₂CO₃, 80°C | |

| Chloroacetyl chloride | 78 | 8 (dimerization) | DCM, Et₃N, 0°C |

Q. Table 2. Biological Activity of Structural Analogs

| Compound | IC₅₀ (COX-2, µM) | LogP | Notes | Reference |

|---|---|---|---|---|

| N-(2,6-dimethylphenyl)-2-naphthoxyacetamide | 12.4 | 3.2 | Moderate cytotoxicity | |

| 2-(4-fluorophenoxy)-N-morpholinoacetamide | 8.9 | 2.7 | Improved solubility |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.